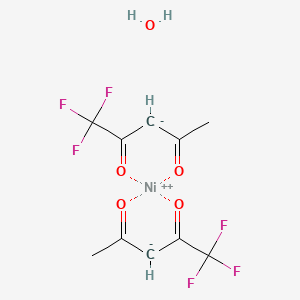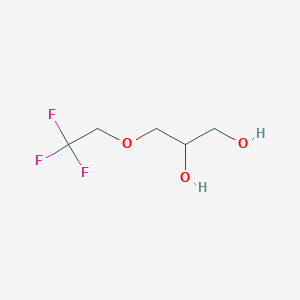![molecular formula C33H31NO6 B12087807 (2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12087807.png)
(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a dimethoxyphenyl group, and a phenylpropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is commonly used to protect the amino group during peptide synthesis. The synthetic route may involve the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group through a reaction with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
Coupling reaction: The protected amino acid is then coupled with the 2,4-dimethoxyphenylmethyl group using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated peptide synthesizers and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl or fluorenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Medicine: Investigated for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用机制
The mechanism of action of (2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be used to protect the amino group during peptide synthesis, allowing for selective reactions at other sites. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: Used as a chemical intermediate in the production of various compounds.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Uniqueness
(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid is unique due to its combination of functional groups, which allows for versatile applications in synthesis and research. The presence of the Fmoc group provides a convenient handle for protecting and deprotecting the amino group, making it valuable in peptide synthesis.
属性
分子式 |
C33H31NO6 |
|---|---|
分子量 |
537.6 g/mol |
IUPAC 名称 |
2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C33H31NO6/c1-38-24-17-16-23(31(19-24)39-2)20-34(30(32(35)36)18-22-10-4-3-5-11-22)33(37)40-21-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h3-17,19,29-30H,18,20-21H2,1-2H3,(H,35,36) |
InChI 键 |
NIBLAGLKHBTHOK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CN(C(CC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B12087731.png)


![1-Ethyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12087740.png)
![(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12087750.png)





![1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine](/img/structure/B12087799.png)
![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)

